Home > Products > Screening Compounds P127421 > 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine
5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine -

5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5620574
CAS Number:
Molecular Formula: C20H22N6
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: α5IA is a prototypical α5 subtype-selective inverse agonist of the GABAA receptor. It exhibits inverse agonist efficacy at the benzodiazepine binding site of α5-containing GABAA receptors. []
  • Relevance: Although α5IA shares no direct structural similarity with 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine, it serves as a benchmark compound in the study of GABAA receptor modulation. Both compounds highlight the exploration of diverse heterocyclic structures for targeting specific receptor subtypes. []

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

  • Compound Description: MRK-016 is a pyrazolotriazine derivative with high affinity for the benzodiazepine binding site of GABAA receptors. This compound exhibits inverse agonist activity selectively for the α5 subtype of GABAA receptors, showing a greater degree of inverse agonism compared to α5IA. [, ]
  • Relevance: MRK-016 shares a similar pharmacological target with 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine, demonstrating the importance of exploring various heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines and pyrazolotriazines, for the development of compounds with selective activity at the GABAA receptor. [, ]

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

  • Compound Description: BAY 73-6691 is identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9). It demonstrates significant selectivity for PDE9, both human (IC50 = 55 nM) and murine (IC50 = 100 nM), with limited activity against other phosphodiesterases. This compound is currently being explored preclinically for the treatment of Alzheimer's disease. []
  • Relevance: BAY 73-6691 and 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine both belong to the pyrazolo[3,4-d]pyrimidine class of compounds. The structural similarities between these compounds, particularly the presence of the pyrazolo[3,4-d]pyrimidine core, highlight the versatility of this scaffold for developing agents with distinct biological activities. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), designed as a potential therapeutic agent for cognitive impairment in neuropsychiatric and neurodegenerative disorders. []
  • Relevance: Compound 20 shares a structural similarity with 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine through its pyrazolo[1,5-a]pyrimidine core. The presence of this shared core structure underscores the utility of this scaffold in designing compounds with activities against diverse therapeutic targets, such as PDE2A inhibition. []
  • Compound Description: This compound exhibits potent inhibitory activity against Platelet Derived Growth Factor Receptor (PDGFR), with an IC50 value of 3 nM in cellular proliferation assays. This suggests potential for treating Pulmonary Arterial Hypertension (PAH). []
  • Relevance: While lacking direct structural similarity to 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine, this compound, alongside N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide, represents a distinct class of selective PDGFR inhibitors. Notably, both classes are under investigation as potential treatments for PAH, although they differ in their chemical structures and mechanisms of action. []

N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

  • Compound Description: This compound acts as a selective inhibitor of Platelet Derived Growth Factor Receptor (PDGFR). It shows an IC50 value of 45 nM in cellular proliferation assays, indicating its potential in targeting PDGFR for therapeutic applications, possibly in the context of Pulmonary Arterial Hypertension (PAH). []
  • Relevance: This compound, along with N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, belongs to a class of selective PDGFR inhibitors that are structurally different from 5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine. Despite the structural differences, both classes are being explored as potential treatments for PAH, highlighting the ongoing research into distinct chemical entities for this indication. []

Properties

Product Name

5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine

IUPAC Name

5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H22N6/c1-13-5-3-7-16-19(13)24-20(23-16)15-6-4-10-25(12-15)18-11-14(2)22-17-8-9-21-26(17)18/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3,(H,23,24)

InChI Key

NAYJMZIIKPDWHV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)C4=CC(=NC5=CC=NN54)C

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)C4=CC(=NC5=CC=NN54)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.